molecular formula C9H10F3NS B1370994 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1095624-31-9

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1370994
CAS No.: 1095624-31-9
M. Wt: 221.24 g/mol
InChI Key: QOKADNKYDDRNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline ( 1095624-31-9) is a high-value chemical intermediate with significant applications in the research and development of novel agrochemicals, particularly acaricides and insecticides . Its molecular formula is C 9 H 10 F 3 NS, with a molecular weight of 221.24 g/mol . This aniline derivative is characterized by a 2,2,2-trifluoroethylsulfanyl moiety, a feature shared with recently developed acaricides like flupentiofenox . The presence of the sulfur atom and the strongly electron-withdrawing trifluoromethyl group contributes to its unique physicochemical properties, making it a privileged scaffold in the synthesis of bioactive molecules . The primary research value of this compound lies in its role as a key synthetic building block for phenylpiperazine derivatives, which have demonstrated exceptional activity against resistant spider mites, including Tetranychus urticae , Tetranychus kanzawai , and Panonychus citri . In one study, it served as the aniline precursor in the multi-step synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives . Subsequent functionalization of the piperazine ring, for example with a trifluoromethylsulfonyl group, yielded compounds that provided a high level of activity against both adult mites and their eggs, indicating potential for managing pest populations at multiple life stages . This makes this compound a critical intermediate for researchers exploring new modes of action to combat acaricide resistance in agricultural systems. This product is intended for laboratory research and use as a chemical intermediate only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKADNKYDDRNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline typically involves the reaction of 5-methyl-2-nitroaniline with 2,2,2-trifluoroethanethiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 60°C to 80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Cyclization to Piperazine Derivatives

The aniline moiety undergoes cyclization with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at elevated temperatures (120–140°C). This forms 1-[5-(2,2,2-trifluoroethylsulfanyl)-2-fluoro-4-methylphenyl]piperazine (4-1 ) .

Mechanistic Insight :

  • The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the chloroethylamine, followed by ring closure.

  • Yield : 70–78% .

Trifluoromethanesulfonation

The piperazine derivative (4-1 ) reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine to install a trifluoromethylsulfonyl group. This step enhances electrophilicity and stabilizes the piperazine ring .

Key Observations :

  • Reaction Conditions : Tf₂O (1.2 equiv), Et₃N (2.5 equiv), CH₂Cl₂, 0°C → RT.

  • Yield : 88–95% .

  • 1H NMR Confirmation : Downfield shifts (δ 3.8–4.2 ppm) confirm sulfonation .

Radical-Mediated Reactions

Radical trapping experiments (e.g., using TEMPO) reveal that the trifluoroethylsulfanyl group participates in radical chain processes. For example:

  • Radical Intermediates : TEMPO-adducts of α-amino-trifluoroalkyl radicals (Rad-vi) and trifluoroalkyl radicals (Rad-ii) are detected via HRMS .

  • H-Atom Transfer (HAT) : The α-amino-trifluoroalkyl radical undergoes HAT with Hantzsch ester (BDE = 69 kcal mol⁻¹), yielding reduced products without deuterium incorporation when using deuterated Hantzsch ester .

Functional Group Compatibility

  • Amine Reactivity : The aniline group undergoes electrophilic substitution (e.g., acetylation, sulfonation) but remains inert under alkylation conditions due to steric and electronic effects .

  • Sulfanyl Stability : The –S–CF₂CF₃ group resists oxidation under standard conditions, enabling its retention during subsequent reactions .

Scientific Research Applications

Synthesis of 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

The compound is synthesized through a series of chemical reactions involving the sulfonylation of 2-substituted anilines and subsequent alkylation. The general synthetic pathway includes:

  • Formation of Thiophenol : Starting with 4-fluoro-5-amino-2-methylbenzenethiol.
  • Alkylation : Alkylation with 2,2,2-trifluoroethyl iodide to introduce the trifluoroethyl group.
  • Cyclization : Cyclization with bis(2-chloroethyl)amine to form the piperazine ring.
  • Final Sulfonation : Treatment with trifluoromethanesulfonic anhydride to yield the final product .

Acaricidal Activity

One of the most significant applications of this compound is its acaricidal properties. Studies have demonstrated its effectiveness against various mite species, particularly Tetranychus urticae (two-spotted spider mite). The compound exhibited high activity levels at low concentrations (3 ppm), making it a potential candidate for agricultural pest control.

  • Activity Testing : The acaricidal efficacy was assessed using foliar spray methods on infested plants. The results indicated that compounds with substituents at the para position showed enhanced activity compared to those with meta or ortho substitutions .

Antimicrobial Properties

In addition to its acaricidal properties, this compound has shown promise as an antimicrobial agent. Research indicates moderate antibacterial activity against pathogens like Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were noted to be lower than those of established antifungal agents like Tavaborole .

Case Studies and Findings

  • Phenylpiperazine Derivatives : A study synthesized various phenylpiperazine derivatives incorporating the trifluoroethyl sulfanyl group. Among these derivatives, certain compounds demonstrated superior acaricidal activity against Tetranychus urticae, indicating structure-activity relationships that can guide future development .
    Compound NameAcaricidal Activity (ppm)Remarks
    This compound3High efficacy against adult mites
    Acetyl derivative3Full control of mite population
  • Antimicrobial Studies : The antimicrobial efficacy was evaluated through agar diffusion methods and MIC determinations. The results showed that while the compound had moderate activity, it still presents potential for further development into therapeutic agents for infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The aniline moiety can interact with various receptors and enzymes, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Groups

5-(Ethylsulfonyl)-2-methoxyaniline
  • Structure : Features an ethylsulfonyl (-SO₂CH₂CH₃) group at the 5-position and a methoxy (-OCH₃) group at the 2-position.
  • Synthesis : Prepared via a four-step route starting from 4-methoxybenzene-1-sulfonyl chloride (overall yield: 59%) . Key steps include sulfonation, alkylation, nitration, and hydrogenation.
  • Applications : Used as a pharmacophoric fragment in kinase inhibitors targeting VEGFR2, with documented physicochemical properties (IR, ¹H NMR in CDCl₃) .
  • Key Differences :
    • The trifluoroethylsulfanyl group in the target compound is less oxidized (sulfanyl vs. sulfonyl), which may reduce metabolic stability but enhance lipophilicity.
    • The methyl group in the target compound replaces the methoxy group, altering electronic effects and steric bulk .
5-Trifluoromethyl-2,4-disulfamylaniline
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 5-position and sulfamoyl (-SO₂NH₂) groups at the 2- and 4-positions.
  • Synthesis: Derived from 5-trifluoromethyl-2,4-dichloroaniline via reaction with p-toluenesulfonic acid in ethanol/water (melting point: 247–248°C) .
  • Key Differences :
    • The trifluoromethyl group is directly attached to the benzene ring, while the target compound’s trifluoroethylsulfanyl group is linked via a sulfur atom. This difference impacts electron distribution and steric accessibility.

Analogues with Trifluoromethyl/Trifluoroethoxy Groups

2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline
  • Structure : Includes a trifluoromethyl group at the 4-position and a methoxyethoxy group at the 5-position.
  • Synthesis : Prepared via Suzuki-Miyaura coupling under palladium catalysis (yield: 98%) .
  • Key Differences: The trifluoromethyl group in this compound is meta to the amino group, whereas the target compound’s trifluoroethylsulfanyl group is ortho. This positional variance affects intermolecular interactions in drug-receptor binding.
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
  • Structure : A sulfonylurea herbicide (metsulfuron methyl ester) with a triazine ring and sulfonyl group.
  • Applications : Used in agriculture for broadleaf weed control .

Physicochemical and Pharmacological Comparison

Compound Substituents Key Properties Applications
5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline -S-CH₂CF₃ (2), -CH₃ (5) High lipophilicity (predicted) Understudied; potential kinase inhibitor
5-(Ethylsulfonyl)-2-methoxyaniline -SO₂CH₂CH₃ (5), -OCH₃ (2) IR: 3350 cm⁻¹ (NH₂); ¹H NMR: δ 6.85 (s, 1H) VEGFR2 inhibitors
5-Trifluoromethyl-2,4-disulfamylaniline -CF₃ (5), -SO₂NH₂ (2,4) MP: 247–248°C; polar due to sulfamoyl groups Pharmaceutical intermediates
Metsulfuron methyl ester Sulfonylurea-triazine complex Water-soluble; herbicidal activity Agricultural herbicides

Biological Activity

5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is an organic compound with the molecular formula C9H10F3NS. It features a trifluoroethyl group attached to a sulfanyl group, which is connected to a methyl-substituted aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The unique structure of this compound contributes to its biological activity. The trifluoroethyl group enhances lipophilicity, improving membrane permeability. The sulfanyl group can participate in redox reactions, which may modulate enzyme activity. The aniline moiety allows interaction with various biological receptors and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of this compound displayed potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound modulates immune responses.

The proposed mechanism of action involves the interaction of this compound with specific molecular targets:

  • Enzyme Modulation : The sulfanyl group may influence redox-sensitive enzymes.
  • Receptor Interaction : The aniline portion can bind to various receptors involved in inflammatory pathways.
  • Membrane Penetration : Enhanced lipophilicity allows for better cellular uptake and interaction with intracellular targets.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound was effective in inhibiting bacterial growth at concentrations lower than commonly used antibiotics.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with this compound showed reduced swelling and inflammation markers compared to the control group.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline, and how can yield optimization be achieved?

  • Methodological Answer : A four-step synthesis starting from commercially available sulfonyl chlorides (e.g., 4-methoxybenzene-1-sulfonyl chloride) has been demonstrated for structurally similar anilines. Key steps include sulfonation, alkylation (using ethyl iodide), nitration, and catalytic hydrogenation for nitro group reduction . Yield optimization (up to 59% overall) requires careful control of reaction conditions:

  • Nitration : Use concentrated HNO₃ at 100°C for 2 hours to minimize dinitro byproducts .
  • Reduction : Employ 10% Pd/C under H₂ for 48 hours to ensure complete conversion without over-reduction .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoroethyl-sulfanyl group (-SCF₂CF₃) exhibits distinct splitting patterns due to coupling with fluorine nuclei. For example, the methyl group on the aniline ring typically appears as a singlet near δ 2.3 ppm, while aromatic protons show meta-coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage of the sulfanyl bond .

Q. What solvents and conditions are optimal for recrystallization to ensure high purity?

  • Methodological Answer : Polar aprotic solvents like methanol or ethyl acetate are effective for recrystallization. For fluorinated anilines, adding hexane as an anti-solvent improves crystal formation. Purity >98% is achievable with slow cooling (0.5°C/min) to prevent solvent trapping .

Advanced Research Questions

Q. How does the trifluoroethyl-sulfanyl group influence electronic properties and binding interactions in pharmacological contexts?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal the strong electron-withdrawing effect of the -SCF₂CF₃ group, which lowers the pKa of the aniline NH₂ (≈3.5 vs. ≈4.8 for non-fluorinated analogs), enhancing hydrogen-bonding potential .
  • Biological Assays : Fluorine’s hydrophobic effect improves membrane permeability, as shown in VEGFR2 inhibitor studies where trifluoroethyl-sulfanyl derivatives exhibited 5-fold higher cellular uptake than ethyl-sulfanyl analogs .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., byproduct formation during nitration)?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS monitoring of nitration reveals competing pathways. For example, using HNO₃/H₂SO₄ (1:1) at 60°C produces dinitro derivatives (54%), while pure HNO₃ at 100°C minimizes this (<10%) .
  • Regioselectivity Control : Electron-donating groups (e.g., -OCH₃) direct nitration to the para position, but steric hindrance from the trifluoroethyl-sulfanyl group can shift reactivity to the ortho position. Adjusting stoichiometry (1.2 eq HNO₃) mitigates over-nitration .

Q. How can computational tools predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp predicts high metabolic stability (t₁/₂ > 6 hrs in human liver microsomes) due to fluorine’s resistance to oxidative metabolism .
  • Toxicophore Mapping : The sulfanyl group may form reactive metabolites (e.g., sulfoxides). In silico alerts from Derek Nexus or StarDrop can guide structural modifications, such as replacing sulfur with sulfone to reduce toxicity risk .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Scaling nitration reactions in batch reactors risks exothermic runaway. Switching to continuous flow with precise temperature control (ΔT ±2°C) improves safety and consistency .
  • Catalyst Recycling : Pd/C recovery via centrifugation/filtration retains >90% activity over 5 cycles, reducing costs for hydrogenation steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

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